molecular formula C9H16O3 B13196523 {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13196523
M. Wt: 172.22 g/mol
InChI Key: VRYXVBMIXYFDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS 1871725-97-1) is a high-purity spirocyclic chemical building block of interest in organic synthesis and materials science. With the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol, this compound features a spiro[4.4]nonane core structure, a motif known for its conformational rigidity and potential application in the development of functional materials and complex molecular architectures . The 1,7-dioxaspiro[4.4]nonane scaffold is a synthetically valuable framework, and straightforward synthetic routes to access similar structures have been developed, highlighting their relevance as intermediates . This particular analog, possessing a hydroxymethyl functional group at the 2-position and a methyl substituent at the 6-position, offers versatile handles for further chemical modification. Researchers can leverage the reactivity of the primary alcohol for derivatization, enabling its incorporation into larger molecular systems or polymers. Spirodilactone structures sharing the same core ring system are recognized as promising precursors for high-performance polymers, such as polyethers and polyamides, which can exhibit high glass transition temperatures and thermal stability . This makes this compound a compound of significant research value for exploring new materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(6-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C9H16O3/c1-7-9(4-5-11-7)3-2-8(6-10)12-9/h7-8,10H,2-6H2,1H3

InChI Key

VRYXVBMIXYFDMF-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(O2)CO)CCO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves the cyclization of appropriate diols or hydroxy precursors with ketones or aldehydes under acid-catalyzed conditions. The formation of the 1,7-dioxaspiro[4.4]nonane framework is typically achieved via ketalization or acetalization reactions, where the diol and carbonyl compound react to form the spirocyclic acetal ring system.

Acid-Catalyzed Cyclization

A common and effective method involves the reaction of a diol containing a hydroxymethyl group with a methyl-substituted cyclobutanone or cyclopentanone derivative under acidic catalysis. Acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) or p-toluenesulfonic acid (p-TsOH) promote the cyclization by activating the carbonyl group toward nucleophilic attack by the diol hydroxyl groups.

Typical conditions include:

  • Solvent: Dichloromethane or toluene
  • Temperature: 0 to 60 °C
  • Catalyst loading: 5–10 mol%
  • Reaction time: Several hours to overnight

After completion, the reaction mixture is purified by silica gel column chromatography using ethyl acetate/hexane gradients to isolate the pure spirocyclic product.

Radical-Mediated Cyclization

An alternative preparation route involves radical-mediated intramolecular hydrogen atom abstraction (IHA) reactions. This method uses (diacetoxyiodo)benzene (PhI(OAc)₂) and iodine under photolytic conditions (e.g., 50 °C, 80 W tungsten lamps) to generate alkoxyl radicals that induce cyclization forming the 1,7-dioxaspiro[4.4]nonane system.

  • This approach can yield diastereomeric mixtures, with ratios influenced by steric and electronic factors.
  • Yields for this reaction type have been reported up to 83%.

Sonochemical Synthesis

Sonochemical methods have been reported for related 1,7-dioxaspiro compounds, where ultrasound irradiation accelerates the reaction between diols and ketones in the presence of solid acid catalysts such as montmorillonite KSF. This method offers shorter reaction times (e.g., 45 minutes) and moderate yields (~50%).

Detailed Reaction Conditions and Yields

Preparation Method Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Acid-Catalyzed Cyclization BF₃·Et₂O or p-TsOH Dichloromethane or toluene 0–60 °C Several hours to overnight 65–90 Requires purification by column chromatography
Radical-Mediated Cyclization PhI(OAc)₂, I₂, light irradiation Cyclohexane 50 °C Several hours Up to 83 Produces diastereomeric mixtures
Sonochemical Method Montmorillonite KSF catalyst Not specified Ambient to mild heating ~45 minutes ~50 Ultrasound-assisted, eco-friendly

Mechanistic Insights

Acid-Catalyzed Cyclization Mechanism

  • Protonation of the ketone carbonyl oxygen increases electrophilicity.
  • Nucleophilic attack by one hydroxyl group of the diol forms a hemiacetal intermediate.
  • Intramolecular attack by the second hydroxyl group leads to ring closure forming the spiroacetal.
  • Deprotonation yields the stable spirocyclic acetal-alcohol product.

Radical-Mediated Cyclization Mechanism

  • Generation of alkoxyl radicals from the diol precursor via photolysis in the presence of PhI(OAc)₂ and iodine.
  • Intramolecular hydrogen atom abstraction leads to radical intermediates.
  • Radical recombination forms the spirocyclic ether ring.
  • Stereochemistry depends on the stability of radical intermediates and steric hindrance.

Analytical Characterization

Key spectroscopic techniques for confirming the structure and purity of This compound include:

  • ¹H NMR: Signals for hydroxymethyl protons typically appear around δ 3.5–4.0 ppm; spirocyclic ring protons show characteristic multiplets.
  • ¹³C NMR: Quaternary spiro carbon resonates near δ 95–105 ppm; methanol carbon around δ 60–65 ppm.
  • Infrared Spectroscopy (IR): Broad O-H stretch at ~3200–3400 cm⁻¹; C-O ether stretches near 1100 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C₉H₁₆O₃.

Chemical Reactions Analysis

Types of Reactions

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The following compounds share structural similarities with {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol but differ in substituents, ring size, or oxygen placement:

Table 1: Structural Comparison of Spirocyclic Methanol Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1871725-97-1 C₉H₁₆O₃ 172.22 1,7-Dioxaspiro[4.4]nonane core, 6-methyl, 2-hydroxymethyl
{1,4-Dioxaspiro[4.4]nonan-2-yl}methanol 19837-64-0 C₈H₁₄O₃ 158.20 1,4-Dioxaspiro[4.4]nonane core, no methyl group
(7-Oxaspiro[3.5]nonan-2-yl)methanol 61266-65-7 C₉H₁₆O₂ 156.22 Single oxygen in a 7-oxaspiro[3.5]nonane system
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate N/A C₂₄H₄₄O₄ 396.61 Esterified derivative with long alkyl chains

Key Observations :

  • Oxygen Placement : The 1,7-dioxa configuration in the target compound distinguishes it from the 1,4-dioxa analog (), which lacks a methyl group and has a different oxygen arrangement. The position of oxygen atoms influences polarity, solubility, and reactivity .
  • Ring Size: The 7-oxaspiro[3.5]nonane derivative () has a smaller spiro ring (3.5 vs. 4.4), reducing steric hindrance and altering conformational flexibility .
  • Functional Groups : The methyl group at the 6-position in the target compound enhances hydrophobicity compared to the unsubstituted 1,4-dioxaspiro analog .
This compound
  • Sonochemical esterification: Used in to produce methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate with high yields (93.8%) .
  • Phosphine-mediated reactions : describes the use of PPh₃-CBr₄ for functional group transformations in related spirocyclic amines .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Data for Selected Compounds
Property This compound {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (7-Oxaspiro[3.5]nonan-2-yl)methanol
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported 131–132°C (DHOA analog, )
LogP Estimated ~1.5 (hydrophobic due to methyl) ~1.0 (less hydrophobic) 1.47 (reported in )
IR (νmax, cm⁻¹) Likely O-H stretch ~3427 (analog in ) Similar O-H and C-O stretches Data not available
¹H NMR (δ, ppm) Expected peaks for spiro protons and -CH₂OH 1.21–1.90 ppm (spiro-CH₂, ) Not reported

Notes:

  • The target compound’s LogP is inferred from structural analogs (e.g., reports LogP = 1.47 for a related spiro-methanol).
  • IR and NMR data for spirocyclic methanol derivatives typically show broad O-H stretches (~3400 cm⁻¹) and complex splitting patterns for spiro-fused protons .

Biological Activity

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a complex organic compound characterized by its unique spirocyclic structure. This structural arrangement contributes to its potential biological activities, which have been the focus of various research studies. The compound's ability to interact with biological systems makes it a candidate for pharmacological applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C9H16O3C_9H_{16}O_3, with a molecular weight of approximately 172.23 g/mol. Its spirocyclic nature allows for diverse conformations that can influence its chemical behavior and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar spirocyclic structures may exhibit a range of biological activities due to their ability to interact with cellular membranes and enzymes. The specific biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level, influencing various biochemical pathways. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Membrane Disruption : Its structural characteristics could allow it to integrate into lipid membranes, altering their integrity and function.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial activity of several dioxaspiro compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound50E. coli
This compound75S. aureus

Study 2: Anticancer Potential

In another study focusing on the cytotoxic effects of spirocyclic compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
HeLa3048 hours
MCF-72548 hours

Synthesis Methods

The synthesis of this compound typically involves multistep synthetic routes that incorporate controlled reaction conditions to ensure high yield and purity. Common methods include:

  • Cyclization Reactions : Utilizing diols and aldehydes in the presence of acid catalysts.
  • Oxidation and Reduction Steps : Employing reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.